

Spectroscopic Profile of 2-Amino-3-bromo-5-nitrobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-nitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Amino-3-bromo-5-nitrobenzonitrile**, a key intermediate in various synthetic pathways. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

- IUPAC Name: **2-Amino-3-bromo-5-nitrobenzonitrile**
- CAS Number: 17601-94-4[1]
- Molecular Formula: $C_7H_4BrN_3O_2$ [1]
- Molecular Weight: 242.03 g/mol [1][2]
- Appearance: Typically an off-white to yellowish solid powder.[2]
- Melting Point: Reported ranges include 175-179 °C and 191 °C.[1][2]

- Solubility: Poorly soluble in water, with better solubility in organic solvents such as dichloromethane and chloroform.[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Amino-3-bromo-5-nitrobenzonitrile**. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Predicted ^1H NMR Data

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.2 - 8.5	d	1H	Ar-H (ortho to $-\text{NO}_2$)
~7.8 - 8.1	d	1H	Ar-H (ortho to $-\text{CN}$)
~5.0 - 6.0	br s	2H	$-\text{NH}_2$

Note on ^1H NMR Predictions: The aromatic protons are expected to appear as doublets due to coupling with each other. The exact chemical shifts are influenced by the strong electron-withdrawing effects of the nitro and cyano groups, and the electron-donating effect of the amino group. The amino protons will likely appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration.

Predicted ^{13}C NMR Data

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Assignment
~150 - 155	C-NH ₂
~140 - 145	C-NO ₂
~135 - 140	Ar-CH (ortho to -CN)
~125 - 130	Ar-CH (ortho to -NO ₂)
~115 - 120	C-CN (nitrile carbon)
~110 - 115	C-Br
~100 - 105	C-CN (aromatic carbon)

Note on ¹³C NMR Predictions: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. Quaternary carbons (C-NH₂, C-NO₂, C-Br, C-CN) are expected to have lower intensities compared to the protonated aromatic carbons. The nitrile carbon typically appears in the 115-120 ppm range.[3]

Predicted FT-IR Data

Sample Preparation: KBr pellet or ATR

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretching (asymmetric and symmetric) of -NH ₂
2230 - 2210	Strong, Sharp	C≡N stretching of nitrile
1630 - 1590	Medium to Strong	N-H bending of -NH ₂ and C=C aromatic ring stretching
1550 - 1500	Strong	Asymmetric NO ₂ stretching
1350 - 1300	Strong	Symmetric NO ₂ stretching
~880 - 820	Strong	C-H out-of-plane bending (indicative of substitution pattern)
~750 - 700	Medium to Strong	C-Br stretching

Note on FT-IR Predictions: The spectrum will be characterized by the sharp nitrile peak and the strong nitro group absorptions. The amino group will show characteristic stretching and bending vibrations.

Predicted Mass Spectrometry (EI) Data

m/z	Relative Intensity	Possible Fragment
241/243	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Br)
212/214	Medium	[M - HCN] ⁺
195/197	Medium	[M - NO ₂] ⁺
162	Medium	[M - Br] ⁺
134	Medium	[M - Br - HCN] ⁺
116	Low	[C ₆ H ₂ N ₂ O ₂] ⁺
90	Low	[C ₆ H ₄ N] ⁺

Note on Mass Spectrometry Predictions: The molecular ion peak should be clearly visible with the characteristic M+2 isotope peak for bromine in an approximate 1:1 ratio. Fragmentation is likely to involve the loss of small neutral molecules such as HCN and NO₂, as well as the bromine radical.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of solid aromatic compounds like **2-Amino-3-bromo-5-nitrobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Amino-3-bromo-5-nitrobenzonitrile** for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
 - Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
- Instrument Parameters (¹H NMR):
 - Spectrometer Frequency: 400 MHz or higher for better resolution.
 - Pulse Sequence: A standard single-pulse experiment.
 - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: Room temperature (e.g., 298 K).
- Instrument Parameters (^{13}C NMR):
 - Spectrometer Frequency: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Temperature: Room temperature (e.g., 298 K).
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the spectrum using the TMS signal at 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):^[4]

- Sample Preparation:
 - Grind 1-2 mg of **2-Amino-3-bromo-5-nitrobenzonitrile** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.^[4]
 - Transfer the mixture to a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.^[4]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Identify and label the major absorption bands.
 - Correlate the observed absorption bands with the vibrational modes of the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

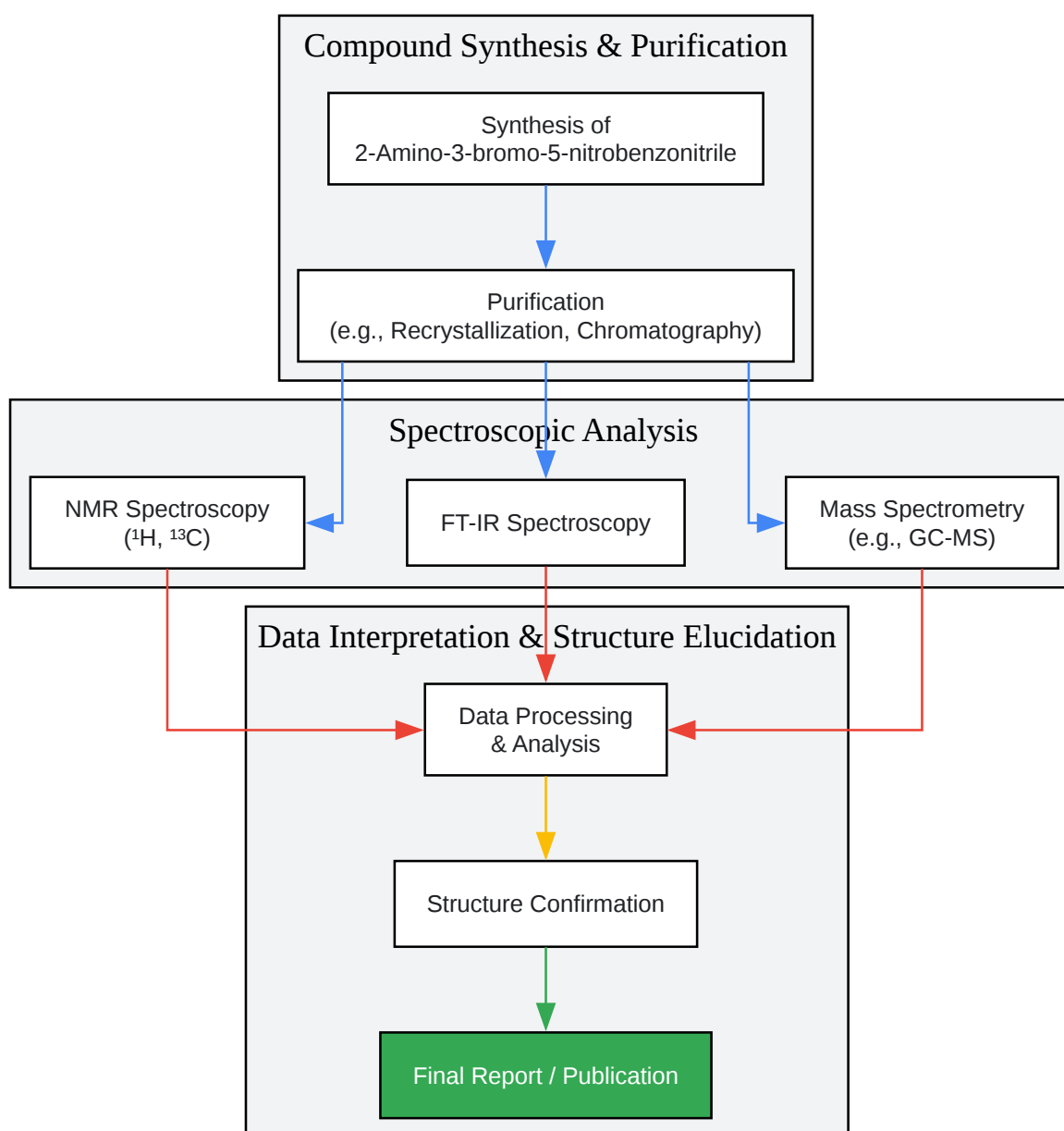
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity and providing further structural information.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **2-Amino-3-bromo-5-nitrobenzonitrile** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injection Mode: Split or splitless, depending on the sample concentration.
 - Injector Temperature: 250-280 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes to ensure elution of the compound.[\[5\]](#)
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the expected molecular weight (e.g., 300 amu).
 - Ion Source Temperature: 230 °C.[\[5\]](#)
 - Transfer Line Temperature: 280 °C.[\[5\]](#)
- Data Analysis:
 - Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and any characteristic isotope patterns.
 - Analyze the fragmentation pattern and propose structures for the major fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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